4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine backbone with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires careful optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4′-Chloro-2,2′6′,2′′-terpyridine: A tridentate ligand that coordinates with metal ions.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in organic synthesis.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple pyridine rings. This structural complexity allows it to form stable coordination complexes with a wide range of metal ions, making it valuable in both research and industrial applications.
Properties
CAS No. |
853188-16-6 |
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Molecular Formula |
C19H16ClN5O2 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-chloro-2-N,6-N-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-5-3-7-16(21-11)24-18(26)14-9-13(20)10-15(23-14)19(27)25-17-8-4-6-12(2)22-17/h3-10H,1-2H3,(H,21,24,26)(H,22,25,27) |
InChI Key |
NADHJFCUYXHYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=CC(=N3)C)Cl |
Origin of Product |
United States |
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